molecular formula C12H8FN3S2 B5586321 4-(4-fluorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol

4-(4-fluorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B5586321
M. Wt: 277.3 g/mol
InChI Key: WOLUCGJXYDLXGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves multistep reactions, starting from basic heterocyclic skeletons or through the cyclization of precursors such as thiosemicarbazides. For instance, the synthesis of similar triazole derivatives has been achieved by cyclizing potassium dithiocarbazinate with hydrazine hydrate using water as a solvent under reflux conditions, followed by condensation with aldehydes to obtain specific substituted triazoles (Singh & Kandel, 2013).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by their robust heterocyclic framework, which can engage in various intermolecular interactions. These interactions, including hydrogen bonding and π-π stacking, play a significant role in stabilizing the molecular and crystal structure, influencing their physical and chemical properties. A related study on triazole derivatives highlighted the role of intermolecular interactions, such as O-H⋯S, C-H⋯F, and π⋯π interactions, in stabilizing their crystalline structure (Panini et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interacting with a specific biological target. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for its potential use in various fields, such as medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

4-(4-fluorophenyl)-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3S2/c13-8-3-5-9(6-4-8)16-11(14-15-12(16)17)10-2-1-7-18-10/h1-7H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLUCGJXYDLXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NNC(=S)N2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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